molecular formula C15H19NO3 B1287829 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 767630-86-4

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B1287829
CAS No.: 767630-86-4
M. Wt: 261.32 g/mol
InChI Key: CTQFGHMKAATZLZ-UHFFFAOYSA-N
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Description

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known to be an impurity of Bazedoxifene Acetate . This compound is characterized by the presence of an azepane ring, an ethoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of azepane with an appropriate benzaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not well-documented. its effects are likely related to its functional groups. The aldehyde group can form Schiff bases with amines, potentially interacting with proteins and enzymes. The azepane ring may also contribute to its biological activity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the oxo group.

    4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: Contains a piperidine ring instead of an azepane ring.

    4-(2-(Morpholin-1-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of an azepane ring.

Uniqueness

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is unique due to the presence of both an azepane ring and an oxo group, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including an azepane ring and an oxoethoxy group. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H19NO3, with a molecular weight of approximately 273.32 g/mol. Its structure features:

  • An azepane ring , which enhances its ability to interact with biological targets.
  • An oxoethoxy group , which may confer additional chemical reactivity.

These structural components suggest potential biological activities, particularly in modulating enzyme functions and interacting with cellular receptors.

The precise mechanism of action for this compound is not thoroughly documented. However, several hypotheses can be drawn from its functional groups:

  • Aldehyde Group : The aldehyde functionality can form Schiff bases with amines, potentially leading to interactions with proteins and enzymes, influencing their activity.
  • Azepane Ring : This ring may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound's biological efficacy.

Biological Activity Profiles

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
AntineoplasticPotential for inhibiting cancer cell proliferation through interaction with signaling pathways .
Anti-inflammatoryMay reduce inflammation by modulating specific cellular responses .
AntifungalExhibits activity against certain fungal strains, suggesting a role in antifungal therapies .
AntibacterialPotential antibacterial properties that could be leveraged in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-(Azepan-1-yl)benzaldehydeContains azepane and benzaldehydeLacks the ethoxy group, potentially altering reactivity
4-(2-hydroxyethyl)benzaldehydeHydroxyethyl instead of oxoethoxyExhibits different reactivity due to hydroxyl group
N-benzylazepanoneAzepane ring with ketoneDifferent functional group leading to distinct properties

This comparison highlights how the presence of both the azepane ring and oxoethoxy group in this compound may enhance its potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFGHMKAATZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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